(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Overview
Description
(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. It is characterized by the presence of both amino and hydroxyl groups, making it a versatile compound in various chemical and biological processes. This compound is known for its role in biochemical pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid typically involves the use of starting materials such as 3,4-dihydroxybenzaldehyde and amino acids. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with an amino acid derivative under controlled conditions, followed by reduction and hydrolysis steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes. These methods can be optimized for large-scale production by selecting specific strains of microorganisms that can efficiently produce the compound through their metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions. Its hydroxyl groups allow it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl structure but lacks the amino and hydroxyl groups on the propanoic acid moiety.
L-DOPA (3,4-dihydroxy-L-phenylalanine): Similar in structure but with a different stereochemistry and additional functional groups.
Uniqueness
(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@H](C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51829-98-2 | |
Record name | D-Erythro-3,4-dihydroxyphenylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-ERYTHRO-3,4-DIHYDROXYPHENYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3TPU9VZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the metabolic fate of the different stereoisomers of DOPS?
A1: Research has shown that the metabolism of DOPS stereoisomers differs. Specifically, (+)-erythro-DOPS is decarboxylated to (+)-norepinephrine more efficiently than (-)-threo-DOPS, which can also be decarboxylated to (-)-norepinephrine, though to a lesser extent [, , , ].
Q2: Are there any known instances of enzymatic inhibition within the DOPS metabolic pathway?
A2: Yes, studies using rat kidney decarboxylase have demonstrated that (-)-threo-DOPS can inhibit its own decarboxylation []. This suggests a potential regulatory mechanism for norepinephrine synthesis.
Q3: What is the impact of DOPS administration on neurotransmitter levels in vivo?
A3: Administration of (+)-erythro-DOPS has been shown to increase norepinephrine levels in the rat brain [, ]. Furthermore, studies in mice and rats have shown that administration of racemic erythro-DOPS leads to detectable levels of (S)-norepinephrine in tissues []. This highlights the potential of DOPS as a therapeutic agent for conditions associated with norepinephrine deficiency.
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